molecular formula C9H7F2N B1358411 3-(1,1-Difluoroethyl)benzonitrile CAS No. 55805-06-6

3-(1,1-Difluoroethyl)benzonitrile

Cat. No.: B1358411
CAS No.: 55805-06-6
M. Wt: 167.15 g/mol
InChI Key: FVVHWXDEFWFFSD-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a benzonitrile group substituted with a difluoroethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)benzonitrile typically involves the reaction of 3-acetylbenzonitrile with difluoromethylating agents. One common method includes the use of deoxo-fluor as a difluoromethylating reagent. The reaction is carried out by stirring 3-acetylbenzonitrile with deoxo-fluor at elevated temperatures, usually around 85°C, overnight. The reaction mixture is then basified with saturated sodium bicarbonate and extracted with dichloromethane. The organic phases are combined, washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient difluoromethylating agents is also explored to minimize environmental impact and improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

3-(1,1-Difluoroethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)benzene
  • 3-(1,1-Difluoroethyl)phenol
  • 3-(1,1-Difluoroethyl)aniline

Uniqueness

3-(1,1-Difluoroethyl)benzonitrile is unique due to the presence of both the difluoroethyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluoroethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(1,1-difluoroethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVHWXDEFWFFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300344
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-06-6
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1,1-difluoroethyl)benzonitrile was synthesized from 3-acetylbenzonitrile following the method described for 3-bromo-5-(1,1-difluoroethyl)pyridine. A solution of 3-(1,1-difluoroethyl)benzonitrile (1.6 g, 9.57 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. and was treated dropwise with a 1 M solution of DIBAL in hexanes (11.5 mL, 11.2 mmol). The mixture was allowed to slowly warm to room temperature. The reaction was monitored by TLC. After 3 h, the reaction mixture was poured into a beaker containing crushed ice and 6 N HCl. The mixture was stirred for about 1 h. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic layer was washed with aqueous NaHCO3 followed by water. The organic layer was dried (Na2SO4), concentrated, and silica chromatographed to afford 3-(1,1-difluoroethyl)benzaldehyde as a light yellow oil, which was used directly for next step without further purification and identification.
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